molecular formula C10H12N4 B8716265 Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-

Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-

Cat. No. B8716265
M. Wt: 188.23 g/mol
InChI Key: BAIYHYHWDXDDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04595535

Procedure details

A mixture of 1.67 g of 5-methyl-3-(o-nitrobenzyl)-1,2,4-triazole, 42 mg of 10% palladium on charcoal and 15 ml of ethanol is hydrogenated at 3 atmospheres pressure for 4 hours, filtered, decolorized, evaporated to a small volume and diluted with ether to give 3-(o-aminobenzyl)-5-methyl-1,2,4-triazole, m.p. 143°-145°.
Name
5-methyl-3-(o-nitrobenzyl)-1,2,4-triazole
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)[N:3]=1>[Pd].C(O)C>[NH2:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][C:4]1[N:3]=[C:2]([CH3:1])[NH:6][N:5]=1

Inputs

Step One
Name
5-methyl-3-(o-nitrobenzyl)-1,2,4-triazole
Quantity
1.67 g
Type
reactant
Smiles
CC1=NC(=NN1)CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
42 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a small volume
ADDITION
Type
ADDITION
Details
diluted with ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(CC2=NNC(=N2)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.